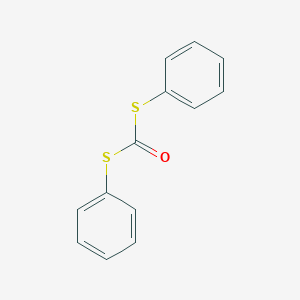

Bis(phenylsulfanyl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

13509-36-9 |

|---|---|

Molecular Formula |

C13H10OS2 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

bis(phenylsulfanyl)methanone |

InChI |

InChI=1S/C13H10OS2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |

InChI Key |

AGJBSXZYDVLIEH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)SC2=CC=CC=C2 |

Synonyms |

Dithiocarbonic acid S,S-diphenyl ester |

Origin of Product |

United States |

Contextualization Within the Landscape of Organosulfur Chemistry

Organosulfur chemistry, the study of organic compounds containing sulfur, is a vast and vital field with applications ranging from pharmaceuticals to materials science. ontosight.aifiveable.me Sulfur's ability to exist in various oxidation states and form diverse bonding patterns contributes to the unique properties and reactivity of organosulfur compounds. nih.gov These compounds are not merely laboratory curiosities; they are integral to life itself, with amino acids like cysteine and methionine, and vitamins such as biotin (B1667282) and thiamine, being prominent examples of naturally occurring organosulfur molecules. wikipedia.org

Within this broad context, Bis(phenylsulfanyl)methanone, which contains a central carbonyl group flanked by two phenylsulfanyl groups, represents a specific class of thioesters. Thioesters are known for their enhanced reactivity compared to their oxygen-containing counterparts, a characteristic that synthetic chemists frequently exploit. britannica.com The presence of two sulfur atoms in Bis(phenylsulfanyl)methanone further modulates its electronic properties and reactivity, making it a subject of interest for researchers exploring the development of novel synthetic methodologies.

Structural Significance of the Bis Phenylsulfanyl Methanone Moiety in Organic Synthesis

The structural arrangement of Bis(phenylsulfanyl)methanone offers several strategic advantages in organic synthesis. The core of its utility lies in the reactivity of the central carbonyl group and the influence of the adjacent sulfur atoms.

The carbon atom of the carbonyl group in Bis(phenylsulfanyl)methanone is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its use in various carbon-carbon bond-forming reactions.

Furthermore, the phenylsulfanyl groups can act as leaving groups in certain reactions, facilitating transformations at the carbonyl center. The stability of the resulting thiophenolate anion makes this process thermodynamically favorable.

A key aspect of the structural significance of the related compound, bis(phenylsulfonyl)methane (B177063), is the acidity of the methylene (B1212753) protons situated between the two sulfonyl groups. orgsyn.orgorgsyn.org This acidity allows for the easy formation of a carbanion, which can then participate in a variety of nucleophilic reactions. orgsyn.orgrsc.org This principle is fundamental to its application as a versatile building block in organic synthesis. For instance, bis(phenylsulfonyl)methane can be readily alkylated or used in Michael additions to construct more complex molecular frameworks. rsc.orgresearchgate.net

Overview of Contemporary Research Directions for Bis Phenylsulfanyl Methanone

Exploration of Preparative Routes for Bis(phenylsulfanyl)methanone

The primary and most established method for synthesizing bis(phenylsulfanyl)methanone is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of two equivalents of thiophenol onto a central carbonyl source.

The classical approach utilizes highly reactive acylating agents like phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). researchgate.netsapub.org The reaction proceeds in two stages: the initial acylation of one thiophenol molecule to form an intermediate benzenecarbonylthioyl chloride, followed by a second Friedel-Crafts reaction with another thiophenol molecule to yield the final diaryl ketone product. researchgate.net

A detailed synthetic protocol for an analogous compound, bis(4-methylsulfanylphenyl)methanone, provides a clear blueprint for this transformation. The key parameters for this type of synthesis are outlined in the table below. The reaction is typically performed at low temperatures (0–5°C) to manage its exothermic nature and is conducted under an inert atmosphere to prevent the degradation of the moisture-sensitive catalyst. rsc.org

| Parameter | Condition | Rationale |

|---|---|---|

| Aryl Thiol | Thiophenol (or substituted thiophenol) | The aromatic substrate undergoing acylation. |

| Acylating Agent | Phosgene or Triphosgene | Provides the central carbonyl (methanone) bridge. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid that activates the acylating agent. rsc.org |

| Stoichiometry | ~2:1 molar ratio of Thiophenol to Acylating Agent | Ensures the double addition to form the diaryl ketone. rsc.org |

| Solvent | Dichloromethane (DCM) or Chloroform | Inert solvent to facilitate the reaction while minimizing side products. rsc.org |

| Temperature | 0–5°C | Controls the exothermic reaction and improves selectivity. rsc.org |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction with atmospheric moisture, which deactivates the AlCl₃ catalyst. |

Development of Novel and Efficient Synthetic Protocols

While effective, the classical Friedel-Crafts acylation has significant drawbacks, including the need for more than stoichiometric amounts of the catalyst and the generation of corrosive waste. researchgate.net Modern research focuses on developing more efficient and catalytic protocols.

A significant advancement is the use of catalytic quantities of metal triflates, such as rare-earth metal triflates (RE(OTf)₃), which are more tolerant to moisture and can often be recycled. researchgate.netresearchgate.net For instance, ytterbium(III) triflate (Yb(OTf)₃) has been successfully used to catalyze the acylation of substituted thiophenes and other activated aromatic compounds like thioanisole (B89551) using acid anhydrides as the acylating agent. researchgate.netoup.com These catalysts avoid the large volumes of waste associated with AlCl₃ and represent a more atom-economical approach. oup.com

Another novel strategy involves avoiding acyl halides altogether by using carboxylic acids or their anhydrides as the acylating agents. These less reactive precursors can be activated using different systems. One "greener" methodology employs methanesulfonic anhydride (B1165640), which promotes the acylation and produces minimal waste with no metallic or halogenated byproducts. acs.org Alternatively, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can be used to directly generate the necessary acylium cation from carboxylic acids, providing a direct route to the ketone product. mdpi.com These methods enhance the efficiency and safety profile of the synthesis compared to traditional routes.

Chemo- and Regioselective Synthesis of Functionalized Bis(phenylsulfanyl)methanone Derivatives

The synthesis of functionalized and non-symmetrical bis(phenylsulfanyl)methanone derivatives requires precise control over the reaction's chemo- and regioselectivity.

Regioselectivity in Friedel-Crafts Acylation: The synthesis of symmetrically substituted derivatives can be achieved by using a substituted thiophenol as the starting material. The phenylsulfanyl group (-SPh) is an ortho, para-directing activator in electrophilic aromatic substitution. Therefore, the acylation of a substituted thiophenol will typically yield a mixture of isomers. However, in the acylation of the related compound thioanisole, the reaction shows high selectivity for the para-position, which is sterically less hindered. researchgate.netruc.dkresearchgate.net This suggests that the synthesis of 4,4'-disubstituted bis(phenylsulfanyl)methanone derivatives can be achieved with high regioselectivity.

Synthesis of Non-Symmetrical Derivatives: To create non-symmetrical analogues (Ar-C(O)-S-Ar'), a stepwise approach is necessary. This would involve a mono-acylation of a highly reactive aromatic compound (Ar-H) to form an aroyl chloride (Ar-CO-Cl), which is then used to react with a different thiophenol (Ar'-SH) in a separate step.

Post-Synthetic Functionalization: Another route to functionalized analogues is through the chemical modification of the parent bis(phenylsulfanyl)methanone molecule. The sulfur atoms in the thioketone are susceptible to oxidation. rsc.org Controlled oxidation can convert the sulfide (B99878) linkages into sulfoxides (Ar-S(O)-Ar) and subsequently to sulfones (Ar-SO₂-Ar), providing access to different classes of compounds with varied electronic and structural properties. Furthermore, the development of synthetic methods for polyfunctionalized sulfur heterocycles often involves thioketones as key electrophilic building blocks in cycloaddition reactions. lodz.plbeilstein-journals.org

Sustainable and Green Chemistry Approaches in Bis(phenylsulfanyl)methanone Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The traditional Friedel-Crafts acylation is a prime target for green innovation due to its reliance on hazardous reagents and the generation of significant waste. researchgate.netbegellhouse.com

Heterogeneous Catalysis: A key green strategy is the replacement of homogeneous catalysts like AlCl₃ with recyclable, heterogeneous solid acid catalysts. researchgate.net Materials such as sulfated zirconia, zeolites, and ion-exchange resins (e.g., Amberlyst-15) have proven effective in catalyzing Friedel-Crafts acylations. researchgate.netrsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture by filtration and reused, which simplifies product purification and minimizes waste. researchgate.net For example, the acylation of thioanisole with acetic anhydride has been successfully carried out using Amberlyst-15 as a recyclable catalyst. researchgate.net

Alternative Reagents and Solvents: Replacing hazardous acyl halides and chlorinated solvents is another cornerstone of green synthesis. The use of carboxylic anhydrides as acylating agents is a step in this direction. ruc.dk Bismuth(III) triflate (Bi(OTf)₃) has emerged as an efficient and water-tolerant Lewis acid catalyst that can promote the benzoylation of compounds like thioanisole using benzoic anhydride, often under solvent-free conditions. ruc.dk

Energy Efficiency: Microwave-assisted synthesis represents a significant improvement in energy efficiency. Microwave irradiation can dramatically shorten reaction times and increase yields. ruc.dk The Bi(OTf)₃-catalyzed benzoylation of various aromatic compounds, including thioanisole, has been shown to be highly effective under solvent-free microwave conditions, offering a rapid and green route to aryl ketones. ruc.dk Such methodologies align with the goals of sustainable chemistry by reducing energy consumption and eliminating the need for volatile organic solvents. nih.gov

Fundamental Reactivity Patterns of the Bis(phenylsulfanyl)methanone Core

Nucleophilic and Electrophilic Transformations Involving Bis(phenylsulfanyl)methanone

Specific examples and detailed research findings on nucleophilic and electrophilic transformations of Bis(phenylsulfanyl)methanone are not documented in the available scientific literature. While one might anticipate reactions with strong nucleophiles at the carbonyl carbon or potential electrophilic attack on the sulfur atoms or phenyl rings, no published studies were identified that specifically detail these transformations for this compound.

Mechanistic Studies of Key Reactions Exhibited by Bis(phenylsulfanyl)methanone

A thorough search of scientific databases did not yield any mechanistic studies for key reactions involving Bis(phenylsulfanyl)methanone. The elucidation of reaction pathways, including the identification of intermediates and transition states, is crucial for a comprehensive understanding of a compound's chemical behavior. In the case of Bis(phenylsulfanyl)methanone, this foundational research appears to be absent from the public record.

Advanced Structural and Spectroscopic Elucidation of Bis Phenylsulfanyl Methanone

Comprehensive Structural Characterization

The precise determination of the three-dimensional arrangement of atoms in a molecule and the non-covalent interactions that govern its packing in the solid state are crucial for a complete understanding of its chemical behavior.

X-ray Crystallographic Analysis of Bis(phenylsulfanyl)methanone and its Complexes

Furthermore, studies on metal complexes of similar thioether ligands, such as bis(di-o-tolylphosphanyl)methane, offer insights into the coordination chemistry of such molecules. iucr.org The sulfur atoms in bis(phenylsulfanyl)methanone would be expected to act as potential coordination sites for metal ions, leading to the formation of various complexes. The geometry of these complexes would be dictated by the nature of the metal ion and the steric bulk of the phenylsulfanyl groups.

Table 1: Predicted Crystallographic Parameters for Bis(phenylsulfanyl)methanone (Based on Analogous Structures)

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for similarly sized organic molecules. |

| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups. |

| C-S Bond Length | ~1.75 - 1.78 Å | Typical for aryl thioethers. |

| C=O Bond Length | ~1.22 Å | Characteristic of a ketone carbonyl group. |

| C-S-C Bond Angle | ~100 - 105° | Reflects the sp³ hybridization of the central carbon and steric effects. |

| Dihedral Angle (Ph-S-C-S) | Variable | Dependent on crystal packing forces. |

Note: These are predicted values and require experimental verification.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Bis(phenylsulfanyl)methanone

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org For bis(phenylsulfanyl)methanone, this analysis would be crucial in understanding the forces that stabilize its crystal packing. Given the presence of aromatic rings, significant π-π stacking interactions are expected. Additionally, C-H···π interactions, where the hydrogen atoms of one molecule interact with the π-electron cloud of a phenyl ring of a neighboring molecule, would likely play a substantial role.

Conformational Analysis and Stereochemical Features of Bis(phenylsulfanyl)methanone

The conformational flexibility of bis(phenylsulfanyl)methanone is primarily associated with the rotation around the C-S bonds. The two phenyl rings can adopt various orientations relative to the central carbonyl group. Due to steric hindrance between the bulky phenylsulfanyl groups, a planar conformation is highly unlikely. Instead, the molecule is expected to adopt a twisted or propeller-like conformation to minimize steric strain. nih.gov

Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in identifying the most stable conformers and the energy barriers between them. The presence of two stereogenic sulfur atoms in the oxidized form, bis(phenylsulfinyl)methane, gives rise to meso and (±) diastereomers, which can be distinguished by NMR spectroscopy. rsc.org While bis(phenylsulfanyl)methanone itself is achiral, its conformational isomers could exhibit different chemical reactivity and spectroscopic properties.

In-depth Spectroscopic Characterization Techniques

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For bis(phenylsulfanyl)methanone, both ¹H and ¹³C NMR would provide crucial information.

In the ¹H NMR spectrum, the aromatic protons of the phenyl rings would appear as a complex multiplet in the region of δ 7.0-8.0 ppm. The methylene (B1212753) protons of the central CH₂ group would likely appear as a singlet, with its chemical shift influenced by the deshielding effect of the adjacent sulfur atoms and the carbonyl group.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (expected around δ 190-200 ppm), the ipso-carbons of the phenyl rings attached to the sulfur atoms, and the other aromatic carbons. The chemical shift of the central methylene carbon would also be characteristic.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Bis(phenylsulfanyl)methanone in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | Protons on the two phenyl rings. |

| ¹H (CH₂) | ~4.0 - 4.5 | Singlet | Methylene protons between the sulfur atoms. |

| ¹³C (C=O) | 190 - 200 | Singlet | Carbonyl carbon. |

| ¹³C (Aromatic) | 125 - 140 | Multiple Singlets | Aromatic carbons. |

| ¹³C (CH₂) | ~40 - 50 | Singlet | Methylene carbon. |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netamericanpharmaceuticalreview.com The spectra of bis(phenylsulfanyl)methanone would be dominated by characteristic bands corresponding to its functional groups.

The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1650-1700 cm⁻¹. The C-S stretching vibrations would appear in the fingerprint region, usually between 600 and 800 cm⁻¹. The spectra would also show characteristic bands for the aromatic C-H and C=C stretching and bending vibrations.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the S-S bond stretch if any disulfide impurities were present. The combination of IR and Raman data would allow for a comprehensive assignment of the vibrational modes of the molecule, providing a detailed picture of its bonding and structure. nih.gov

Table 3: Key Vibrational Frequencies for Bis(phenylsulfanyl)methanone

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C=O Stretch | 1650 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| C-S Stretch | 600 - 800 | Medium | Strong |

| Aromatic C-H Bending | 690 - 900 | Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of a molecule provides valuable insight into its electronic structure, specifically the transitions of electrons from ground states to excited states upon absorption of ultraviolet or visible light. For Bis(phenylsulfanyl)methanone, the UV-Vis spectrum is characterized by electronic transitions associated with its constituent chromophores: the two phenyl rings, the carbonyl group (C=O), and the sulfur atoms. The interaction and conjugation between these groups dictate the specific wavelengths and intensities of the absorption bands.

The primary electronic transitions observed for compounds of this nature are π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In Bis(phenylsulfanyl)methanone, the aromatic π systems of the phenyl rings and the π system of the carbonyl group are conjugated through the sulfur atoms. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to non-conjugated systems. Strong absorptions related to the benzoyl moiety are expected.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and sulfur atoms) to a π* antibonding orbital of the carbonyl group. These transitions are typically of much lower intensity (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. chemrevlett.commsu.edu The presence of sulfur atoms with their available lone-pair electrons contributes to these transitions.

Interactive Table: Expected Electronic Transitions for Bis(phenylsulfanyl)methanone

| Transition Type | Associated Functional Groups | Expected Wavelength (λmax) Region | Expected Intensity (ε) |

| π → π | Phenyl rings, Carbonyl (C=O) group | 240-280 nm | High |

| n → π | Carbonyl (C=O), Sulfur (S) atoms | > 300 nm | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The electron ionization (EI) mass spectrum of Bis(phenylsulfanyl)methanone, also known as S,S′-diphenyl dithiocarbonate, provides definitive confirmation of its molecular weight and characteristic fragments that align with its structure. researchgate.net

The molecular formula of Bis(phenylsulfanyl)methanone is C₁₃H₁₀OS₂, giving it a molecular weight of approximately 230.35 g/mol . In the mass spectrum, the molecular ion peak (M⁺•) is observed at a mass-to-charge ratio (m/z) of 230. researchgate.net The fragmentation of this molecular ion is dominated by cleavages at the bonds adjacent to the central carbonyl group, a typical pathway for ketones and thioesters. libretexts.orgchemguide.co.ukyoutube.com

The most prominent fragmentation pathway involves the alpha-cleavage of a carbon-sulfur bond to lose a thiophenyl radical (•SC₆H₅), resulting in the formation of a highly stable benzoyl cation ([C₆H₅CO]⁺). This fragment is observed as the base peak (the most intense peak) in the spectrum at m/z 105. researchgate.net Another significant cleavage results in the formation of the thiophenyl cation ([C₆H₅S]⁺) at m/z 109. Subsequent fragmentation of the aromatic ring from these ions can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.net These key fragments are diagnostic for the structure of Bis(phenylsulfanyl)methanone.

Interactive Table: Major Fragments in the Mass Spectrum of Bis(phenylsulfanyl)methanone

| m/z | Proposed Fragment Ion | Formula | Relative Intensity |

| 230 | [C₆H₅S(CO)SC₆H₅]⁺• (Molecular Ion) | [C₁₃H₁₀OS₂]⁺• | Moderate |

| 109 | [C₆H₅S]⁺ (Thiophenyl cation) | [C₆H₅S]⁺ | High |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [C₇H₅O]⁺ | Base Peak (100%) |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ | High |

| 51 | [C₄H₃]⁺ (Fragment from phenyl ring) | [C₄H₃]⁺ | Moderate |

Data interpreted from the mass spectrum of S,S′-diphenyl dithiocarbonate, a synonym for Bis(phenylsulfanyl)methanone. researchgate.net

Theoretical and Computational Chemistry Studies on Bis Phenylsulfanyl Methanone

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of a molecule. wikipedia.org

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT is a computational method used to investigate the electronic structure of many-body systems. For a specific molecule like Bis(phenylsulfanyl)methanone, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves calculating the total energy of the molecule for different atomic arrangements until the lowest energy conformation is found. The resulting bond lengths, bond angles, and dihedral angles define the molecule's ground-state structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). longdom.orgucl.ac.uk The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. longdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A small gap suggests the molecule is more reactive and can be easily excited. For a molecule like Bis(phenylsulfanyl)methanone, FMO analysis would predict its reactivity and potential as an electronic material.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. iucr.orgkallipos.gr It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). mdpi.com For Bis(phenylsulfanyl)methanone, an MEP map would identify the likely sites for intermolecular interactions and chemical reactions, such as the electron-rich oxygen of the carbonyl group.

Intermolecular Interaction Analysis and Molecular Recognition

These studies explore how a molecule interacts with other molecules, which is key to understanding its biological activity or material properties.

Molecular Docking Studies of Bis(phenylsulfanyl)methanone with Biological Targets or Material Interfaces

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. benthamopenarchives.comnih.gov It is widely used in drug discovery to simulate the interaction between a potential drug molecule (the ligand) and a biological target, such as a protein or enzyme. nih.govuoa.gr The simulation calculates a "docking score," which estimates the binding affinity. If such studies were performed for Bis(phenylsulfanyl)methanone, they would involve docking the molecule into the active site of various proteins to predict its potential as an inhibitor or therapeutic agent.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for molecular recognition and the stability of molecular structures. researchgate.net NCI analysis, often based on the Reduced Density Gradient (RDG), is a method to visualize and characterize these weak interactions within a molecule or between molecules. researchgate.net The analysis generates 3D isosurfaces where different colors represent different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. An NCI analysis of Bis(phenylsulfanyl)methanone would reveal the intramolecular and intermolecular forces that stabilize its structure and its potential crystal packing.

Prediction and Analysis of Advanced Material Properties

Computational modeling is instrumental in the predictive screening of molecules for advanced material applications. For sulfur-containing organic compounds, density functional theory (DFT) is a particularly common and effective method. By calculating the electronic distribution and how it responds to external fields, properties relevant to materials science can be determined.

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. nih.gov The NLO response of a molecule is governed by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong external electric field, such as that from a laser. Computational methods, specifically DFT, are frequently used to calculate these properties.

For molecules similar to bis(phenylsulfanyl)methanone, such as other sulfur-containing aromatic ketones, DFT calculations at the B3LYP/6-311G(d,p) level of theory are a common approach to predict NLO behavior. researchgate.net The key parameters derived from these calculations are the static first hyperpolarizability (β₀) and the total dipole moment (μ). A large β₀ value is indicative of a significant NLO response. The analysis often involves examining the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap is typically associated with higher polarizability and, consequently, a more pronounced NLO effect, as it facilitates intramolecular charge transfer (ICT). researchgate.netresearchgate.net

Below is a hypothetical data table illustrating the kind of NLO properties that would be calculated for bis(phenylsulfanyl)methanone using DFT. The values are for illustrative purposes to show the parameters typically reported.

Table 1: Hypothetical Calculated NLO Properties of Bis(phenylsulfanyl)methanone

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Average Polarizability (α) | 35.0 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 15.0 x 10-30 | esu |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV |

Thermodynamic and Kinetic Computational Modeling

Computational modeling is also essential for understanding the thermodynamic stability and kinetic reactivity of molecules. DFT calculations can be used to determine key thermodynamic parameters such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). These values provide insight into the stability of the molecule and the feasibility of its formation. researchgate.netmdpi.com

For a molecule like bis(phenylsulfanyl)methanone, computational studies would typically start with geometry optimization to find the lowest energy conformation. Following this, vibrational frequency analysis is performed. This analysis not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but is also used to compute the thermodynamic properties at a given temperature and pressure. researchgate.net

Kinetic studies, on the other hand, focus on reaction pathways and activation energies. For example, if bis(phenylsulfanyl)methanone were to undergo a reaction, computational models could identify the transition state structures and calculate the energy barriers for the reaction to proceed. This information is crucial for predicting reaction rates and understanding reaction mechanisms. In related systems, such as the formation of metal complexes or cycloaddition reactions, the identification of kinetic versus thermodynamic products is a key outcome of such computational investigations. rsc.orgmdpi.comresearchgate.net

The following table provides an example of the thermodynamic parameters that would be computed for bis(phenylsulfanyl)methanone. These values are typically calculated using the same DFT methods (e.g., B3LYP/6-311G(d,p)) employed for NLO studies. researchgate.net

Table 2: Illustrative Thermodynamic Parameters for Bis(phenylsulfanyl)methanone at 298.15 K

| Thermodynamic Parameter | Calculated Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 205.5 | kcal/mol |

| Standard Enthalpy (H°) | -55.8 | Hartree |

| Standard Entropy (S°) | 130.2 | cal/mol·K |

| Standard Gibbs Free Energy (G°) | -55.9 | Hartree |

These computational approaches provide a foundational understanding of the intrinsic properties of bis(phenylsulfanyl)methanone, guiding future experimental work and suggesting potential applications based on its predicted electronic and thermodynamic characteristics.

Future Research Directions and Emerging Opportunities in Bis Phenylsulfanyl Methanone Chemistry

Exploration of Asymmetric Synthesis and Catalytic Applications

The development of novel catalytic systems and stereoselective transformations is a perpetual frontier in organic synthesis. The structural features of bis(phenylsulfanyl)methanone make it an intriguing candidate for exploration in asymmetric synthesis and catalysis.

Future research in this domain could focus on the activation of the α-protons adjacent to the carbonyl group. The electron-withdrawing nature of the phenylthio groups is expected to enhance the acidity of these protons, facilitating their removal to generate a nucleophilic enolate. The use of chiral catalysts, such as cinchona alkaloid derivatives or chiral primary amines, could enable the enantioselective addition of this enolate to various electrophiles. pnas.orgresearchgate.net This approach could lead to the synthesis of a wide array of chiral molecules with potential applications in medicinal chemistry and materials science.

Moreover, the sulfur atoms in bis(phenylsulfanyl)methanone could act as coordinating sites for transition metal catalysts. This coordination could modulate the reactivity of the carbonyl group or the adjacent C-H bonds, opening pathways for novel catalytic transformations. For instance, palladium-catalyzed cross-coupling reactions, which have been successfully applied to bis(phenylsulfonyl)methane (B177063), could be adapted for the functionalization of the phenyl rings of bis(phenylsulfanyl)methanone. researchgate.net The development of asymmetric versions of these catalytic processes would be a significant advancement.

Table 1: Potential Asymmetric Reactions Involving Bis(phenylsulfanyl)methanone

| Reaction Type | Potential Electrophile | Chiral Catalyst Type | Potential Product Class |

| Michael Addition | α,β-Unsaturated Ketones/Esters | Chiral Phase-Transfer Catalysts, Organocatalysts | Chiral γ-Ketoesters/Diketones |

| Aldol Reaction | Aldehydes | Chiral Lewis Acids, Proline Derivatives | Chiral β-Hydroxy Ketones |

| Allylic Alkylation | Allylic Carbonates/Acetates | Chiral Palladium Complexes | Chiral α-Allylated Ketones |

This table presents hypothetical reaction classes based on the known reactivity of analogous compounds.

Integration into Supramolecular Assemblies and Functional Materials

Supramolecular chemistry, the study of non-covalent interactions, offers a powerful bottom-up approach to the construction of complex and functional architectures. The molecular structure of bis(phenylsulfanyl)methanone, with its combination of aromatic rings, a polar carbonyl group, and polarizable sulfur atoms, provides multiple handles for engaging in supramolecular interactions.

The phenyl rings can participate in π-π stacking interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net The sulfur atoms, with their lone pairs of electrons, can coordinate to metal ions or participate in halogen bonding. acs.org This rich variety of potential non-covalent interactions suggests that bis(phenylsulfanyl)methanone could be a versatile building block for the self-assembly of supramolecular structures such as coordination polymers, gels, and liquid crystals. For instance, the coordination of silver(I) ions to thioether-bis(pyrazolyl)methane ligands has been shown to form intricate coordination polymers, a strategy that could be explored with bis(phenylsulfanyl)methanone. acs.org

Furthermore, the incorporation of bis(phenylsulfanyl)methanone into polymer backbones could lead to the development of novel high-performance materials. Aromatic poly(thioether-ketone)s are known for their excellent thermal stability and mechanical properties. acs.org The specific properties of polymers derived from bis(phenylsulfanyl)methanone would be influenced by the flexibility of the thioether linkages and the polarity of the ketone group, potentially leading to materials with tailored solubility, processability, and thermal characteristics.

Table 2: Potential Supramolecular Interactions and Resulting Assemblies for Bis(phenylsulfanyl)methanone

| Interaction Type | Molecular Feature Involved | Potential Supramolecular Assembly | Potential Application |

| π-π Stacking | Phenyl Rings | Lamellar Structures, Columnar Liquid Crystals | Organic Electronics |

| Hydrogen Bonding | Carbonyl Oxygen | Hydrogen-Bonded Networks, Organogels | Sensing, Drug Delivery |

| Metal Coordination | Sulfur Atoms, Carbonyl Oxygen | Coordination Polymers, Metal-Organic Frameworks | Catalysis, Gas Storage |

| Halogen Bonding | Sulfur Atoms | Co-crystals | Crystal Engineering |

This table outlines potential supramolecular applications based on the functional groups present in Bis(phenylsulfanyl)methanone.

Advanced Applications in Chemical Biology and Material Science Beyond Current Scope

The unique combination of a ketone and two thioether functionalities within a single molecule opens up exciting possibilities for advanced applications in chemical biology and material science.

In the realm of chemical biology, organosulfur compounds play a crucial role in various biological processes. frontiersin.org The thioether moieties of bis(phenylsulfanyl)methanone could be susceptible to oxidation to the corresponding sulfoxides and sulfones, a transformation that can be biologically relevant and can significantly alter the molecule's properties. bohrium.com This reactivity could be exploited for the design of probes for reactive oxygen species or as a trigger for controlled release systems. Furthermore, the carbonyl group can undergo reactions with biological nucleophiles, suggesting potential applications in bioconjugation and the development of covalent inhibitors. The exploration of bis(phenylsulfanyl)methanone and its derivatives as scaffolds for the development of new therapeutic agents is a promising avenue for future research.

In material science, the development of advanced materials with tailored electronic and optical properties is of great interest. The sulfur atoms and the carbonyl group in bis(phenylsulfanyl)methanone can influence its electronic properties. For instance, related organosulfur compounds have been investigated for applications in nonlinear optics. ontosight.ai The synthesis of polymers and oligomers containing the bis(phenylsulfanyl)methanone unit could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence, with potential applications in organic light-emitting diodes (OLEDs) or sensors. The ability to tune the electronic properties through substitution on the phenyl rings further enhances the potential of this scaffold in the design of novel functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.